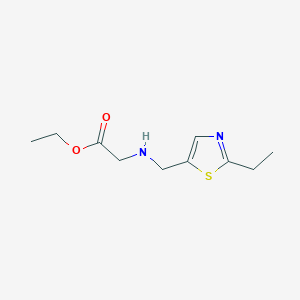
Ethyl ((2-ethylthiazol-5-yl)methyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ((2-ethylthiazol-5-yl)methyl)glycinate is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((2-ethylthiazol-5-yl)methyl)glycinate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea. This process can be carried out under mild reaction conditions, resulting in good yields. The reaction proceeds through the formation of an intermediate, ethyl 2-bromo-3-oxobutanoate, which then reacts with thiourea to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((2-ethylthiazol-5-yl)methyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Ethyl ((2-ethylthiazol-5-yl)methyl)glycinate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl ((2-ethylthiazol-5-yl)methyl)glycinate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to undergo electrophilic and nucleophilic substitutions also allows it to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-substituted-4-methylthiazole-5-carboxylates: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
BMK Glycidates: These compounds, although structurally different, share similar synthetic routes and applications in organic synthesis.
Uniqueness
Ethyl ((2-ethylthiazol-5-yl)methyl)glycinate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
ethyl 2-[(2-ethyl-1,3-thiazol-5-yl)methylamino]acetate |
InChI |
InChI=1S/C10H16N2O2S/c1-3-9-12-6-8(15-9)5-11-7-10(13)14-4-2/h6,11H,3-5,7H2,1-2H3 |
InChI Key |
JYGDESGMTRRBIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(S1)CNCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















